Ethyl (2-{[(2-fluorophenyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced through an amide coupling reaction between a fluorobenzoic acid derivative and the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorobenzamido group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[2-(4-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]BENZOATE: This compound has a similar structure but with a benzoate group instead of an acetate group.
ETHYL 2-(2-FLUOROBENZAMIDO)BENZOATE: Another similar compound with a benzoate group and lacking the thiazole ring.
Uniqueness
ETHYL 2-[2-(2-FLUOROBENZAMIDO)-1,3-THIAZOL-4-YL]ACETATE is unique due to the presence of both the thiazole ring and the fluorobenzamido group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C14H13FN2O3S |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H13FN2O3S/c1-2-20-12(18)7-9-8-21-14(16-9)17-13(19)10-5-3-4-6-11(10)15/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
InChI Key |
IIWMBZNVTSTQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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